molecular formula C7H10N2O B067681 1-Propyl-1H-imidazole-2-carbaldehyde CAS No. 161500-05-6

1-Propyl-1H-imidazole-2-carbaldehyde

Cat. No. B067681
M. Wt: 138.17 g/mol
InChI Key: COIFMOLQDBIKOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde and its derivatives involves several key steps, including the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one as a crucial step for producing 2-amino-1H-imidazol-4-carbaldehyde derivatives. These derivatives serve as important intermediates for further chemical transformations (Ando & Terashima, 2010). Additionally, the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing the versatility of imidazole synthesis through metal-catalyzed reactions (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 1-Propyl-1H-imidazole-2-carbaldehyde, is characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, was determined, highlighting the detailed geometric parameters of the imidazole ring and substituent groups (Selvanayagam et al., 2010).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including cyclization, coupling, and condensation reactions, to yield a wide range of compounds. For example, the gold(I)-catalyzed synthesis of 2-fluoroalkyl imidazole derivatives from propargyl amidines through a 5-exo-dig cyclization demonstrates the reactivity of imidazole rings under catalyzed conditions (Li et al., 2012).

Physical Properties Analysis

The physical properties of 1-Propyl-1H-imidazole-2-carbaldehyde, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including organic synthesis and pharmaceutical research. However, specific data on the physical properties of 1-Propyl-1H-imidazole-2-carbaldehyde are not detailed in the provided literature.

Chemical Properties Analysis

The chemical properties of 1-Propyl-1H-imidazole-2-carbaldehyde, including its reactivity towards nucleophiles, electrophiles, and its participation in ring-opening reactions, are central to its utility in synthetic chemistry. Its ability to serve as an intermediate for the synthesis of complex molecules is evidenced by the diverse reactions it undergoes, such as the synthesis of imidazole alkaloids and their analogs (Ando & Terashima, 2010).

Scientific Research Applications

  • Crystal Structure Analysis :

  • Synthesis and Characterization :

  • Synthesis of Alkaloids :

    • A novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives was achieved by Ando and Terashima (2010). These derivatives were used as building blocks for synthesizing various 2-aminoimidazole alkaloids, indicating the importance of imidazole derivatives in alkaloid synthesis (Ando, N. & Terashima, S., 2010).
  • Oxidative Coupling Reaction :

    • Li et al. (2015) developed a copper-catalyzed oxidative coupling reaction for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing a functional group-compatible synthesis method (Li, Y., Fu, Y., Ren, C., Tang, D., Wu, P., Meng, X., & Chen, B., 2015).
  • Chiral and Achiral Imines and Bisimines Synthesis :

    • Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, contributing to the understanding of the chemical behavior and potential applications of these compounds (Pařík, P. & Chlupatý, T., 2014).
  • Gold-Catalyzed Synthesis :

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advisable to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

Imidazole derivatives, including 1-Propyl-1H-imidazole-2-carbaldehyde, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on exploring these properties further and developing novel synthesis methods.

properties

IUPAC Name

1-propylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIFMOLQDBIKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406437
Record name 1-Propyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-imidazole-2-carbaldehyde

CAS RN

161500-05-6
Record name 1-Propyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propyl-1H-imidazole-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

In DMF 15 ml, 2-imidazole carboxaldehyde (500 mg) was dissolved. Then, the solution was added with 1-iodopropane (1.52 ml) and sodium hydride (208 mg), followed by stirring at room temperature for 5 days. After completion of the reaction, the solvent was distilled off and the residue was then added with chloroform, followed by washing with water and saturated saline solution. The resultant was dried with anhydrous sodium sulfate, and the solvent was distilled off. Then, the residue was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (600 mg) as a yellow oily substance.
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1H-imidazole-2-carboaldehyde (800 mg), N-methylpyrrolidone (10 mL) was added, followed by dissolution with heating. To this solution, 1-bromopropane (2.05 g) and potassium carbonate (1.15 g) were added. The reaction solution was stirred at 40° C. for 12 hours. To the reaction solution, water (10 mL) was added. The aqueous layer was extracted twice with ethyl acetate. The organic layers were combined, washed with saturated brine and then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (dichloromethane) to obtain the title compound (893 mg) having the following physical properties.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1H-imidazole-2-carbaldehyde (800 mg, 8.3 mmol), 1-iodopropane (1.7 g, 10 mmol) and potassium carbonate (1.4 g) were added in DMF (30 mL) and the mixture was heated to 50° C. overnight. Then the mixture was evaporated under reduced pressure, and extracted with ethyl acetate (100 mL×4). The combined organic layers were dried over anhydrous sodium sulfate, concentrated to give 1-propyl-1H-imidazole-2-carbaldehyde (1.1 g). LC-MS (ESI) m/z 139 (M+1)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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